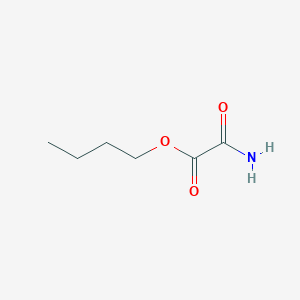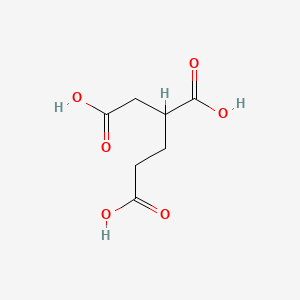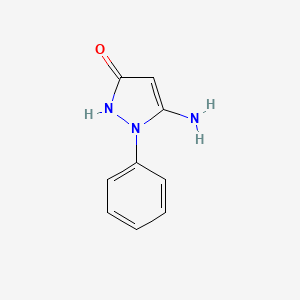
5-amino-1-phényl-1H-pyrazol-3-ol
Vue d'ensemble
Description
5-amino-1-phenyl-1H-pyrazol-3-ol, also known as 5-AP, is an important organic molecule with a wide range of scientific applications. It is a derivative of pyrazol, a heterocyclic aromatic compound that is composed of three nitrogen atoms and one carbon atom. 5-AP is used in a variety of scientific fields, including biochemistry, medicine, and drug discovery.
Applications De Recherche Scientifique
Amélioration des performances optiques
Le composé 5-amino-1-phényl-1H-pyrazol-3-ol a été utilisé dans la synthèse d'un nouveau composé, la 3-[(5-amino-1-phényl-1H-pyrazol-4-yl)carbonyl]-1-éthyl-4-hydroxyquinoléine-2(1H)-one (APPQ, 4), qui a montré un potentiel significatif pour diverses applications . Les films minces d'APPQ ont démontré une énergie de bande interdite de 2,3 eV grâce à une mesure distincte du bord d'absorption .
Photoluminescence
Les spectres de photoluminescence ont présenté des pics d'émission caractéristiques à environ 580 nm . Cela indique que le composé peut être utilisé dans des applications nécessitant une émission de lumière, comme dans les dispositifs optoélectroniques .
Propriétés photovoltaïques
Les mesures courant-tension sur des dispositifs hétérojonctions n-Si avec des films minces d'APPQ ont révélé un comportement de diode typique . Ces dispositifs à base d'APPQ ont montré des propriétés photovoltaïques attrayantes, notamment une tension en circuit ouvert de 0,62 V, un courant de court-circuit de 5,1×10−4 A/cm2 et une puissance de sortie maximale de 0,247 mW/cm2 . Cela suggère des applications potentielles dans les cellules solaires et autres dispositifs photovoltaïques .
Synthèse de pyrazoloquinoléines
La réaction des 5-aminopyrazoles et des dérivés o-halogénés des acides carboxyliques aromatiques a une certaine importance dans la synthèse de pyrazoloquinoléines substituées en position 4-chlore/brome ou hydroxyle . Cela indique que le this compound peut être utilisé comme précurseur dans la synthèse de divers dérivés de pyrazoloquinoléine .
Agents antituberculeux
Le composé VIII et ses analogues ont été conçus comme des agents antituberculeux prometteurs en combinant la conception in silico, le criblage virtuel piloté par la QSAR, la synthèse et l'évaluation expérimentale . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments pour le traitement de la tuberculose .
Propriétés biologiques et médicinales
Le système 5-aminopyrazole représente un modèle hétérocyclique important qui a suscité un intérêt considérable en raison de sa longue histoire d'application dans les industries pharmaceutiques et agrochimiques . Ces composés ont fait l'objet de nombreuses études au cours des cent dernières années et leur chimie a été examinée dans deux livres publiés en 1964 et en 1967 .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-amino-1-phenyl-1H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, 5-amino-1-phenyl-1H-pyrazol-3-ol can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-amino-1-phenyl-1H-pyrazol-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 5-amino-1-phenyl-1H-pyrazol-3-ol can induce apoptosis by activating p53-mediated pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain phases .
Molecular Mechanism
At the molecular level, 5-amino-1-phenyl-1H-pyrazol-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby preventing uncontrolled cell growth . Additionally, 5-amino-1-phenyl-1H-pyrazol-3-ol can alter gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-phenyl-1H-pyrazol-3-ol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 5-amino-1-phenyl-1H-pyrazol-3-ol can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-amino-1-phenyl-1H-pyrazol-3-ol vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
5-amino-1-phenyl-1H-pyrazol-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . Additionally, 5-amino-1-phenyl-1H-pyrazol-3-ol can influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, 5-amino-1-phenyl-1H-pyrazol-3-ol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function. The distribution of 5-amino-1-phenyl-1H-pyrazol-3-ol within tissues can also influence its overall bioavailability and therapeutic efficacy.
Propriétés
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70373-98-7 | |
| Record name | NSC266159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



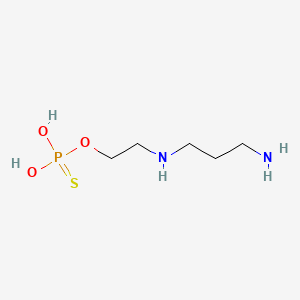
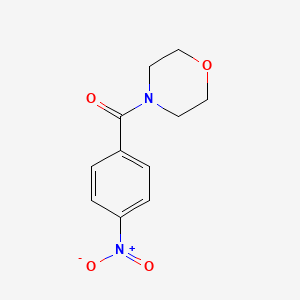

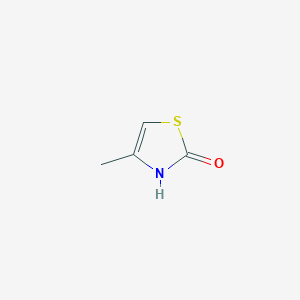
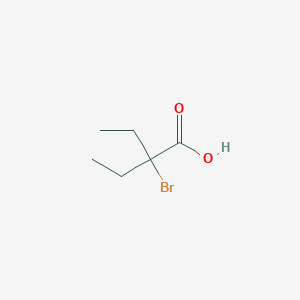
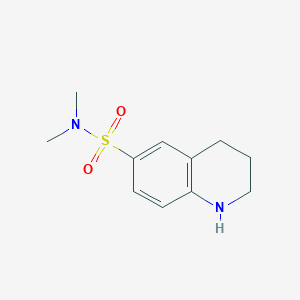
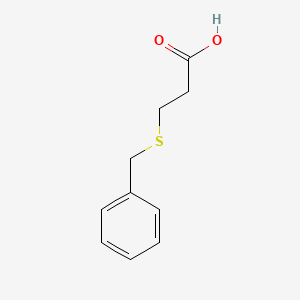
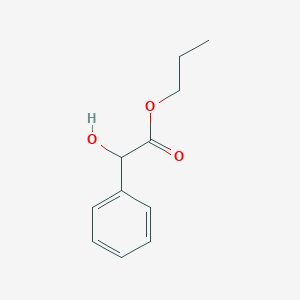
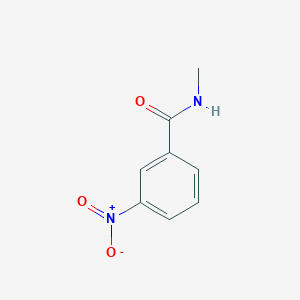
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)


